Thermal Stability Advantage of Phenyl Chloroformate Over p-Tolyl Chloroformate in Gas-Phase Processes
In direct head-to-head comparison under identical gas-phase kinetic conditions, phenyl chloroformate exhibits higher thermal stability than its p-tolyl analog. The Arrhenius activation energy for the primary decarboxylation pathway (kI, formation of chlorobenzene) for phenyl chloroformate is 260.4 ± 5.4 kJ mol⁻¹, which is significantly higher than the 252.0 ± 1.5 kJ mol⁻¹ observed for p-tolyl chloroformate under the same conditions [1]. This indicates a more stable transition state and a higher energy barrier to thermal decomposition for the unsubstituted phenyl derivative.
| Evidence Dimension | Activation energy (Ea) for primary decarboxylation pathway (kI) |
|---|---|
| Target Compound Data | 260.4 ± 5.4 kJ mol⁻¹ |
| Comparator Or Baseline | p-Tolyl chloroformate: 252.0 ± 1.5 kJ mol⁻¹ |
| Quantified Difference | Difference of 8.4 kJ mol⁻¹ (higher Ea for PCF) |
| Conditions | Gas-phase elimination at 440-480 °C, 60-110 Torr, in a deactivated static vessel |
Why This Matters
This higher activation energy translates to lower propensity for unwanted thermal decomposition during high-temperature reactions or distillations, reducing byproduct formation and improving yield consistency.
- [1] Lezama J, Chuchani G. Kinetic and Mechanisms of the Homogeneous, Unimolecular Elimination of Phenyl Chloroformate and p‐Tolyl Chloroformate in the Gas Phase. Int J Chem Kinet. 2015;47(10):664-670. View Source
